CI 949 is derived from the combination of L-Arginine and a specific tetrazole-indole derivative. Its chemical identification is supported by the CAS number 121530-58-3. The compound's synthesis involves multiple steps, indicating its complexity and the need for precise methodologies to achieve the desired product purity and yield .
The synthesis of CI 949 involves several key steps:
The detailed synthesis method may vary based on the specific laboratory protocols or industrial practices utilized.
CI 949 exhibits a complex molecular structure characterized by:
The molecular structure can be represented using various notations such as SMILES and InChI:
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N
OHOCQQJBKBVAFF-VWMHFEHESA-N
These representations are essential for computational studies and further chemical analysis .
CI 949 is involved in several significant chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The mechanism of action for CI 949 primarily revolves around its ability to inhibit the release of allergic mediators:
Studies indicate that complete inhibition occurs at concentrations as low as 10 μM for leukotrienes and 1 μM for thromboxane B2 . This mechanism highlights its potential utility in managing allergic conditions.
CI-949 belongs to the indole-2-carboxamide class, with a molecular formula of C₂₀H₂₀N₆O₃ and a molecular weight of 392.41 g/mol. Its structure integrates a methoxy-substituted indole core linked to a phenyl ring at the 1-position and a tetrazole-carboxamide moiety at the 2-position. The isopropoxy group at the 3-position contributes to its pharmacophore specificity (SMILES: COC₁=CC₂=C(C=C₁)N(C(C(=O)NC₃=NN=NN₃)=C₂OC(C)C)C₄=CC=CC=C₄; InChIKey: JPTSIWRGXIZEOO-UHFFFAOYSA-N) [5]. The compound is achiral, lacks defined stereocenters, and exhibits a planar conformation that facilitates target engagement [5].
As a mediator release inhibitor, CI-949 is functionally classified by its ability to suppress degranulation of mast cells, basophils, and other granulocytes. It blocks the synthesis and/or secretion of preformed (e.g., histamine) and newly generated mediators (e.g., eicosanoids), contrasting with receptor antagonists like antihistamines [1] [2].
Table 1: Molecular and Physicochemical Properties of CI-949
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₀N₆O₃ |
Molecular Weight | 392.41 g/mol |
CAS Registry Number | 104961-19-5 |
Stereochemistry | Achiral |
Key Functional Groups | Methoxyindole, tetrazole-carboxamide |
Solubility Profile | Low aqueous solubility (requires salt formulation) |
CI-949 emerged during efforts to develop non-steroidal agents for asthma and allergy. Predecessors like cromolyn (discovered 1965) inhibited mast cell degranulation but showed limited efficacy against lipid mediators. CI-949 was advanced by Pfizer in the late 1980s as a "second-generation" mediator release inhibitor with broader activity [2].
Preclinical studies classified it as a triple-action inhibitor:
This contrasted sharply with contemporaneous agents:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1